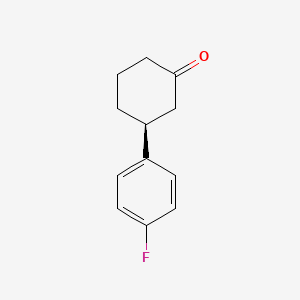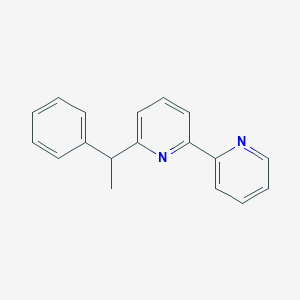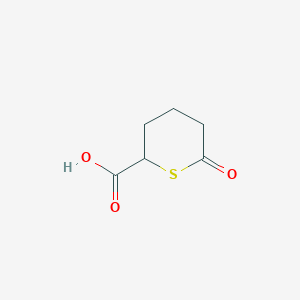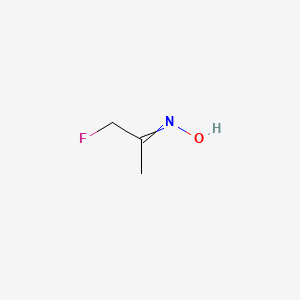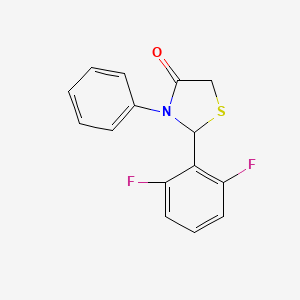
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiazolidinone ring in the structure makes this compound a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- typically involves the cyclocondensation of a substituted aromatic aldehyde, a primary amine, and mercaptoacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the formation of the thiazolidinone ring is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-phenyl-
- 4-Thiazolidinone, 2-(2,6-dimethylphenyl)-3-phenyl-
- 4-Thiazolidinone, 2-(2,6-dibromophenyl)-3-phenyl-
Uniqueness
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
364633-68-1 |
|---|---|
Formule moléculaire |
C15H11F2NOS |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11F2NOS/c16-11-7-4-8-12(17)14(11)15-18(13(19)9-20-15)10-5-2-1-3-6-10/h1-8,15H,9H2 |
Clé InChI |
PTHIBCABAMGAHS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
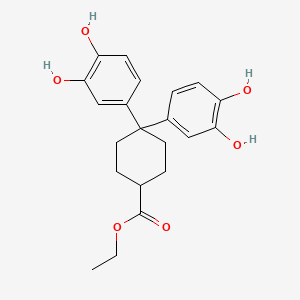
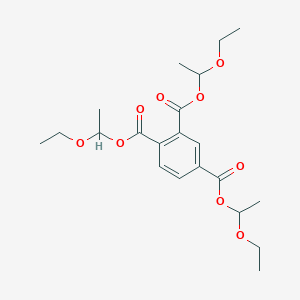
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
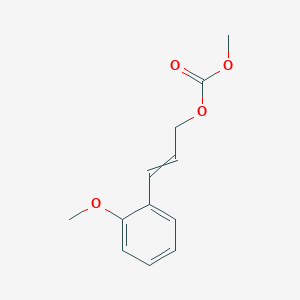


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
